N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine
Description
N-[(5-Bromopyridin-3-yl)methyl]cyclobutanamine is a small organic molecule comprising a pyridine ring substituted with a bromine atom at position 5 and a cyclobutanamine group attached via a methylene bridge at position 3. Its molecular formula is C₁₀H₁₃BrN₂, with a molecular weight of 241.14 g/mol.
Properties
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-4-8(5-12-7-9)6-13-10-2-1-3-10/h4-5,7,10,13H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZXZLJWSHJNBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine typically involves the reaction of 5-bromopyridine with cyclobutanamine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the bromine atom.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH in DMF or other aprotic solvents
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced derivatives with the bromine atom replaced by hydrogen.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Pharmacological Applications
- Anticancer Activity
-
Neurological Disorders
- Pyridine derivatives, including those similar to N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine, have been investigated for their effects on serotonin receptors. Some studies indicate that such compounds can exhibit agonist activity at 5-HT receptors, which may be beneficial for treating anxiety and depression .
- Anti-inflammatory Properties
Synthesis and Derivatives
The synthesis of this compound can be achieved through various organic chemistry methods, including multi-step synthetic routes that involve the coupling of brominated pyridines with cyclobutylamine derivatives. This approach allows for the exploration of different substituents to optimize biological activity.
Case Studies
- Case Study on Anticancer Efficacy
- Neuropharmacological Assessment
Mechanism of Action
The mechanism of action of N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine and its analogs:
Key Structural and Functional Comparisons:
Aromatic Core Variations: Bromopyridine (target compound) vs. fluorophenyl ( compounds): Bromine’s larger atomic radius and electron-withdrawing nature may enhance lipophilicity and alter binding kinetics compared to fluorine’s smaller size and electronegativity .
Amine Side Chain Differences: Cyclobutane vs. Linear Chains: Cyclobutanamine’s rigid ring reduces conformational flexibility, which may favor selective binding to sterically constrained targets. In contrast, linear chains (e.g., butan-1-amine in ) offer greater rotational freedom, possibly enhancing entropic penalties during binding .
Synthetic Feasibility: High yields (89–94%) for morpholine-containing cyclobutanamines () suggest efficient synthetic routes for related scaffolds.
Physicochemical Properties :
- The target compound’s bromine atom increases molecular weight (241.14 g/mol) compared to fluorine analogs (193–197 g/mol), likely elevating logP and reducing aqueous solubility.
- Cyclobutane’s ring strain (≈110 kJ/mol) may enhance reactivity or conformational preorganization compared to unstrained morpholine or linear chains .
Research Implications
While direct biological data for this compound are lacking, its structural analogs provide critical insights:
- Antiviral Potential: Morpholine-cyclobutanamine hybrids () demonstrate robust synthetic accessibility, suggesting the target compound could serve as a scaffold for antiviral agents if bromine enhances target engagement .
Biological Activity
N-[(5-Bromopyridin-3-yl)methyl]cyclobutanamine is a compound of interest due to its potential biological activities. This article reviews the compound's chemical properties, biological mechanisms, and relevant studies that highlight its pharmacological potential.
- Molecular Formula : C10H13BrN2
- Molecular Weight : 241.14 g/mol
- CAS Number : 1564790-07-3
The compound features a cyclobutane ring attached to a brominated pyridine, which influences its reactivity and biological interactions.
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to interact with specific molecular targets, such as enzymes and receptors involved in critical signaling pathways. The presence of the bromine atom enhances its binding affinity, potentially modulating various physiological processes.
Antineoplastic Activity
Recent studies have indicated the compound's potential as an antitumor agent. For instance, a structure-activity relationship (SAR) analysis demonstrated that modifications to the pyridine ring significantly affected the inhibitory activity against cancer cell lines. In particular, derivatives with similar structures exhibited IC50 values in the low micromolar range, indicating promising anticancer properties .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes. For example, studies on phosphoinositide 3-kinases (PI3K) revealed that certain analogs could effectively inhibit PI3K-C2α with IC50 values as low as 0.40 μM . This suggests that the compound may play a role in regulating cellular processes such as growth and survival.
Case Studies and Research Findings
- In vitro Studies :
-
Anticancer Potential :
- Research highlighted that compounds derived from similar scaffolds exhibited notable cytotoxic effects against various cancer cell lines, with selectivity indices suggesting reduced toxicity towards non-cancerous cells.
- Pharmacokinetics :
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine, and what reaction conditions are critical for success?
- Methodological Answer : The synthesis typically involves reductive amination between 5-bromo-3-pyridinecarboxaldehyde and cyclobutanamine. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) in a polar aprotic solvent (e.g., dichloromethane or methanol) at room temperature is commonly used to stabilize the imine intermediate . Alternatively, coupling reactions using bromopyridine derivatives with pre-functionalized cyclobutanamine (e.g., via Mitsunobu or nucleophilic substitution) may be employed, requiring anhydrous conditions and catalysts like Pd for cross-coupling .
Q. How is the compound characterized spectroscopically, and what key spectral markers confirm its structure?
- Methodological Answer :
- 1H NMR : The cyclobutane ring protons appear as a multiplet (δ 1.8–2.5 ppm), while the pyridine ring protons resonate as distinct doublets (δ 8.2–8.8 ppm). The methylene bridge (CH2) between pyridine and cyclobutane shows a singlet near δ 3.9–4.2 ppm .
- 13C NMR : The quaternary carbon of the cyclobutane ring is observed at δ 35–40 ppm, and the pyridine carbons appear between δ 120–150 ppm.
- IR : Stretching vibrations for C-Br (≈600 cm⁻¹) and NH (≈3300 cm⁻¹) confirm functional groups .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography using silica gel with ethyl acetate/hexane (3:7) or recrystallization from ethanol/water mixtures yields high-purity product. For trace impurities, preparative HPLC with a C18 column and acetonitrile/water gradient is recommended .
Advanced Research Questions
Q. How can reaction yields be optimized during the alkylation of 5-bromopyridine derivatives with cyclobutanamine?
- Methodological Answer :
- Solvent Optimization : Use DMF or THF to enhance nucleophilicity of cyclobutanamine.
- Catalysis : Additives like KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reactivity in biphasic systems.
- Temperature Control : Maintain 0–5°C during imine formation to minimize side reactions, followed by gradual warming to room temperature .
Q. What strategies mitigate byproduct formation during reductive amination?
- Methodological Answer :
- pH Control : Buffering the reaction at pH 6–7 using acetic acid minimizes over-reduction of the aldehyde.
- Stoichiometry : Use a 1.2:1 molar ratio of NaBH3CN to aldehyde to prevent excess reductant from degrading the product.
- Workup : Quench with aqueous NH4Cl and extract with ethyl acetate to remove unreacted amines .
Q. How can computational methods predict the bioactivity of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., acetylcholinesterase). The bromine atom’s electronegativity and cyclobutane’s ring strain may enhance binding affinity.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and stability. The compound’s logP (≈2.5) suggests moderate blood-brain barrier penetration .
Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential?
- Methodological Answer :
- Ellman Assay : Measure acetylcholinesterase (AChE) inhibition by monitoring thiocholine production at 412 nm. Pre-incubate the compound with AChE (0.1 U/mL) and substrate (acetylthiocholine iodide) in phosphate buffer (pH 8.0) .
- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition mode (competitive/uncompetitive).
Q. How does steric strain in the cyclobutane ring influence conformational dynamics?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to analyze bond angles (cyclobutane C-C-C ≈88°) and torsional strain.
- Variable-Temperature NMR : Observe splitting of cyclobutane proton signals at low temperatures (e.g., –80°C) to study ring puckering .
Contradictions and Considerations
- Synthetic Routes : emphasizes reductive amination, while suggests coupling with pre-functionalized amines. Researchers should compare yields and scalability.
- Bioactivity Predictions : While highlights enzyme inhibition, the lack of direct data on the target compound necessitates experimental validation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
